molecular formula C24H25N3O3S B2451557 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone CAS No. 1251618-63-9

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone

Cat. No. B2451557
CAS RN: 1251618-63-9
M. Wt: 435.54
InChI Key: LWEVFBPRZBIDQR-UHFFFAOYSA-N
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Description

1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research has demonstrated that similar compounds to the specified chemical have significant analgesic and anti-inflammatory activities. For instance, compounds like 1-(3-Methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanone and ethanols exhibited higher analgesic activity than aspirin and greater anti-inflammatory effects than indomethacin, without inducing gastric ulceration (Palaska et al., 1993).

Electrochemical Synthesis Applications

Electrochemical syntheses involving similar compounds have been explored. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles led to the creation of new arylthiobenzazoles (Amani & Nematollahi, 2012).

Antibacterial, Antifungal, and Cytotoxic Activities

Derivatives of the compound, specifically organotin(IV) 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbodithioates, have shown significant antibacterial, antifungal, and cytotoxic activities against ovarian cancer cells, with IC50 values comparable to cisplatin (Shaheen et al., 2018).

Microwave-Assisted Synthesis for Eco-Friendly Applications

A study on microwave-assisted synthesis highlighted an eco-friendly approach to synthesize related compounds, such as 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, demonstrating the potential of these methods in creating environmentally sustainable pharmaceuticals (Said et al., 2020).

Pharmaceutical Development for Mental Health Conditions

Related compounds have also been synthesized and evaluated for their potential as antipsychotics, with considerable anti-dopaminergic and anti-serotonergic activities observed in behavioral models. This indicates potential applications in treating mental health conditions (Bhosale et al., 2014).

Wound-Healing Potential

Compounds like 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives have been synthesized and demonstrated significant wound-healing activity in vivo, suggesting possible applications in medical treatments for skin injuries (Vinaya et al., 2009).

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-17-22(31-24(25-17)19-5-3-2-4-6-19)14-23(28)27-11-9-26(10-12-27)15-18-7-8-20-21(13-18)30-16-29-20/h2-8,13H,9-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEVFBPRZBIDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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